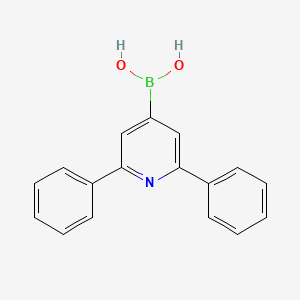![molecular formula C10H17NO3Si B12963664 1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique structure that combines elements of butadiene, silabicyclo, and aza-oxa functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves multiple steps, starting with the preparation of the butadiene moiety and the silabicyclo framework. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Common reagents used in the synthesis include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods, including chromatography and crystallization, are often employed to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce simpler hydrocarbons or alcohols .
Scientific Research Applications
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and composites
Mechanism of Action
The mechanism of action of 1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadien-2-ylbenzene: A related compound with similar butadiene functionality.
2-Phenyl-1,3-butadiene: Another compound with a butadiene moiety, used in similar applications
Uniqueness
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to its combination of butadiene, silabicyclo, and aza-oxa functionalities, which provide it with distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific research and industrial applications .
Properties
Molecular Formula |
C10H17NO3Si |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H17NO3Si/c1-3-10(2)15-12-7-4-11(5-8-13-15)6-9-14-15/h3H,1-2,4-9H2 |
InChI Key |
RSCHPMJCQGGYMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


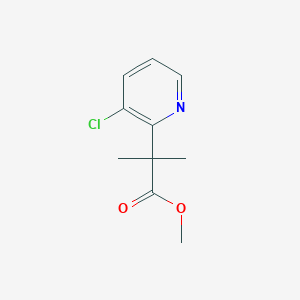
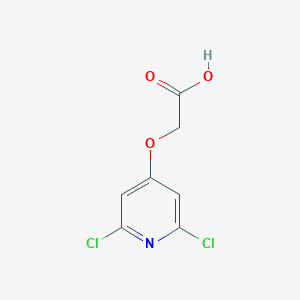
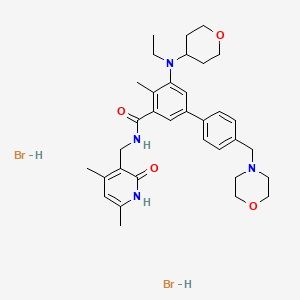



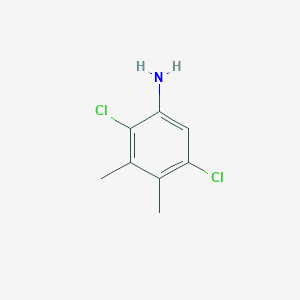
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
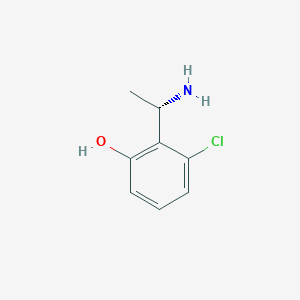
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
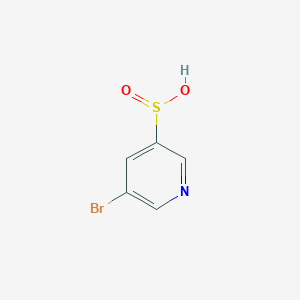
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
